

# Isomucronulatol 7-O-glucoside CAS number and molecular weight

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## Compound of Interest

Compound Name: *Isomucronulatol 7-O-glucoside*

Cat. No.: *B15591029*

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## An In-depth Technical Guide to **Isomucronulatol 7-O-glucoside**

**Isomucronulatol 7-O-glucoside**, a flavonoid isolated from the roots of *Astragalus membranaceus*, has garnered attention within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anti-osteoarthritic effects. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used to elucidate its mechanism of action, tailored for researchers, scientists, and drug development professionals.

## Physicochemical Properties

A clear identification of a compound's physical and chemical characteristics is fundamental for any research and development endeavor. **Isomucronulatol 7-O-glucoside's** key identifiers are summarized below.

Property	Value	Citation(s)
CAS Number	94367-43-8	[1][2][3][4]
Molecular Formula	C <sub>23</sub> H <sub>28</sub> O <sub>10</sub>	[1][2][5]
Molecular Weight	464.46 g/mol	[1][2][5]

## Biological Activity and Mechanism of Action

**Isomucronulatol 7-O-glucoside** has demonstrated significant potential in modulating inflammatory pathways associated with osteoarthritis. Research indicates that it can suppress the expression of key molecules involved in the degradation of cartilage and the inflammatory cascade in chondrocytes stimulated by interleukin-1 $\beta$  (IL-1 $\beta$ ).[\[1\]](#)[\[5\]](#)[\[6\]](#)

## Anti-osteoarthritic Effects

In a well-established in vitro model of osteoarthritis using IL-1 $\beta$ -stimulated human chondrosarcoma SW1353 cells, **Isomucronulatol 7-O-glucoside** (IMG) was shown to inhibit the expression of several critical osteoarthritis-related molecules in a dose-dependent manner.[\[5\]](#) The compound was tested at concentrations of 30, 50, and 100  $\mu$ g/mL.[\[5\]](#)

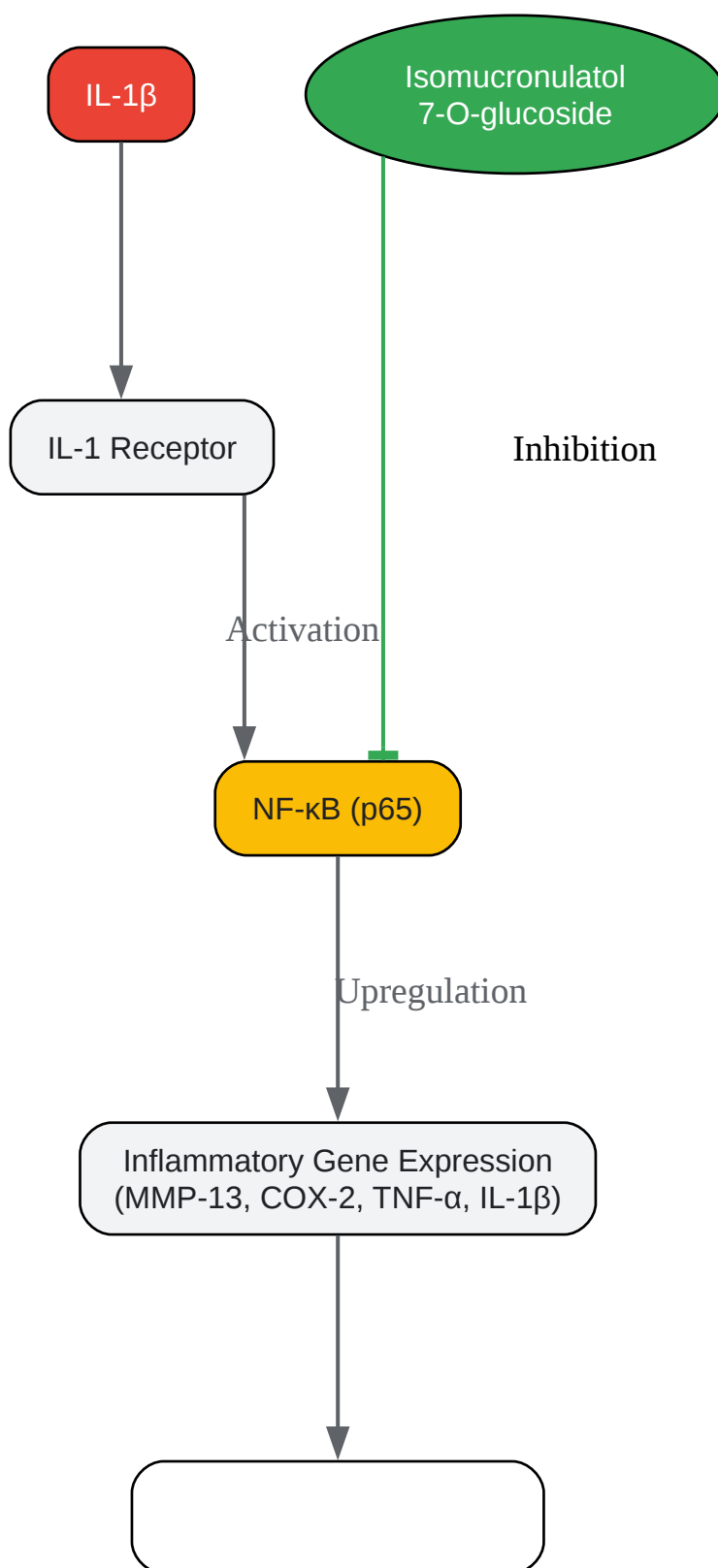
Key molecules suppressed by **Isomucronulatol 7-O-glucoside** include:

- Matrix Metalloproteinase 13 (MMP-13): A key enzyme responsible for the degradation of type II collagen, the main component of articular cartilage.[\[5\]](#)
- Cyclooxygenase-2 (COX-2): An enzyme that plays a central role in the inflammatory process by producing prostaglandins.[\[5\]](#)
- Tumor Necrosis Factor-alpha (TNF- $\alpha$ ): A pro-inflammatory cytokine that is a major mediator of inflammation in osteoarthritis.[\[5\]](#)
- Interleukin-1 $\beta$  (IL-1 $\beta$ ): A potent pro-inflammatory cytokine that drives the expression of other inflammatory mediators and matrix-degrading enzymes.[\[5\]](#)
- p65: A subunit of the NF- $\kappa$ B transcription factor, which is a critical regulator of inflammatory gene expression.[\[5\]](#)[\[6\]](#)

The inhibition of these molecules suggests that **Isomucronulatol 7-O-glucoside** exerts its anti-osteoarthritic effects by interfering with the IL-1 $\beta$  signaling pathway, a central pathogenic mechanism in osteoarthritis.

## Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which **Isomucronulatol 7-O-glucoside** mediates its anti-inflammatory effects in chondrocytes.



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Proposed Anti-inflammatory Signaling Pathway of **Isomucronulatol 7-O-glucoside**.

## Experimental Protocols

The investigation into the bioactivity of **Isomucronulatol 7-O-glucoside** involved several key experimental techniques to quantify its effects on gene and protein expression in a cellular model of osteoarthritis.[\[1\]](#)[\[5\]](#)[\[6\]](#)

### Cell Culture and Treatment

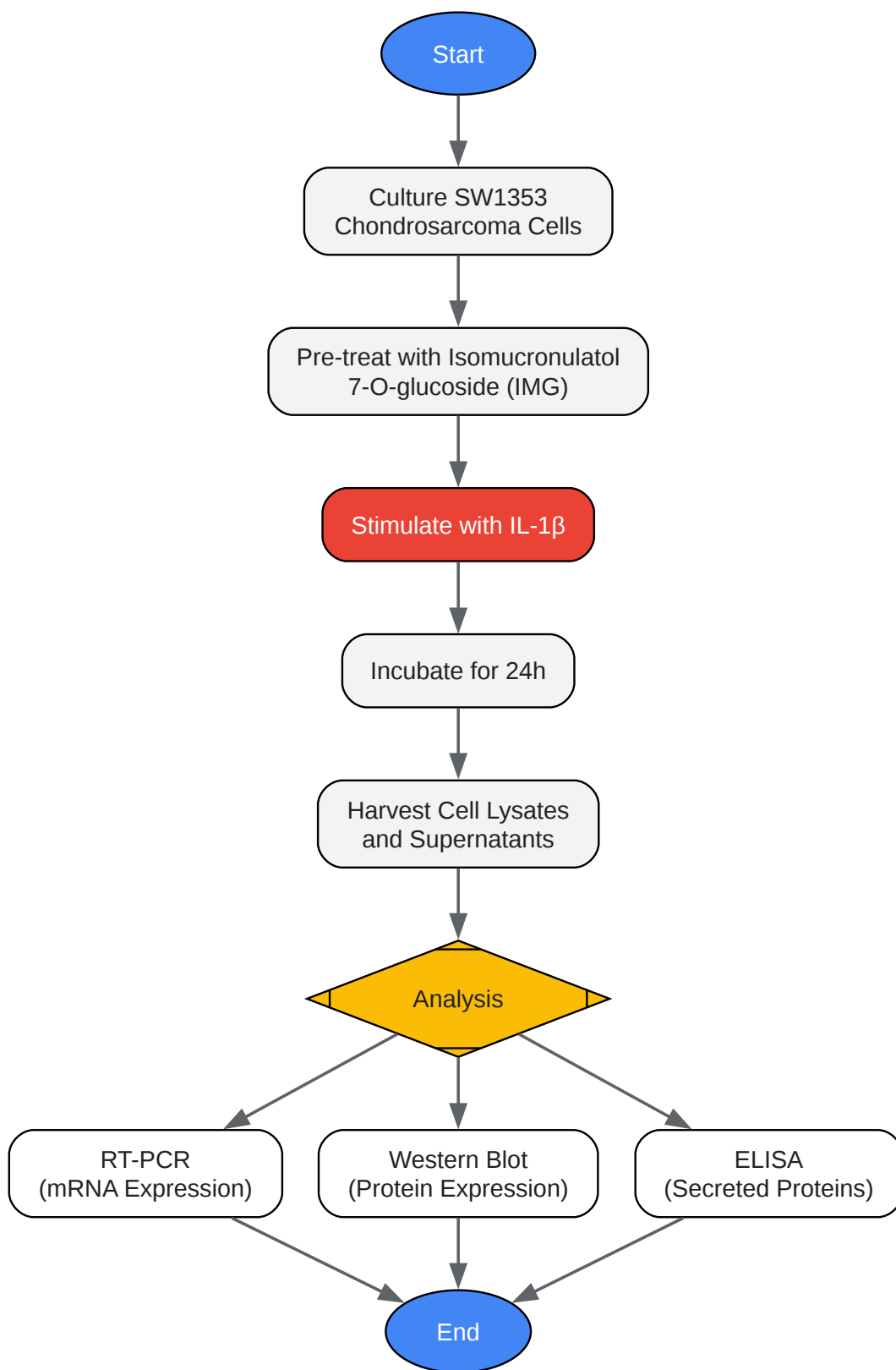
Human chondrosarcoma SW1353 cells were used as an in vitro model for chondrocytes.[\[1\]](#)[\[5\]](#) The cells were stimulated with 20 µg/mL of IL-1β for 24 hours to induce an inflammatory and catabolic state mimicking osteoarthritis.[\[1\]](#) In the experimental groups, cells were pre-treated with **Isomucronulatol 7-O-glucoside** for 1 hour before the addition of IL-1β.[\[1\]](#)

### Gene and Protein Expression Analysis

The expression of osteoarthritis-related molecules was assessed using the following standard molecular biology techniques:[\[1\]](#)[\[5\]](#)[\[6\]](#)

- Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method was employed to measure the mRNA expression levels of target genes, providing insight into the transcriptional regulation by **Isomucronulatol 7-O-glucoside**.
- Western Blot: This technique was used to determine the protein levels of the target molecules, confirming the effects observed at the mRNA level and assessing post-transcriptional regulation.
- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA was utilized to quantify the amount of secreted proteins, such as MMP-13, in the cell culture supernatant, providing a measure of the functional impact of the compound on protein secretion.[\[1\]](#)

The following diagram outlines the general experimental workflow used in these studies.



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General Experimental Workflow for Investigating **Isomucronulatol 7-O-glucoside**.

## Conclusion

**Isomucronulatol 7-O-glucoside** presents a promising natural compound for the potential development of novel therapeutics for osteoarthritis. Its ability to inhibit the expression of key inflammatory and catabolic mediators in an IL-1 $\beta$ -stimulated chondrocyte model highlights its chondroprotective potential. Further in-depth studies, including in vivo animal models and pharmacokinetic profiling, are warranted to fully elucidate its therapeutic efficacy and safety profile for future clinical applications.

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